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Introduction
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor

tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by the

National Health Research Institutes in Taiwan, BPR1J-340 emerged from a rational drug

design program aimed at improving upon a prior series of FLT3 inhibitors. This technical guide

provides a comprehensive overview of the discovery, preclinical development, and mechanism

of action of BPR1J-340, based on publicly available scientific literature.

Discovery and Development
BPR1J-340 was identified through a focused lead optimization effort starting from a

sulfonamide series of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. The lead

compound from the initial series, BPR1J-097, demonstrated potent FLT3 inhibition but the

research sought to enhance in vivo efficacy and duration of action. This led to the exploration of

a urea-based scaffold, culminating in the discovery of BPR1J-340.[1] The rational design

approach focused on modifying the linker and substituent groups of the 3-phenyl-1H-5-

pyrazolylamine core to optimize potency and pharmacokinetic properties.

While a detailed structure-activity relationship (SAR) study with an extensive library of analogs

has not been published, the evolution from the sulfonamide BPR1J-097 to the urea-containing

BPR1J-340 highlights a key chemical modification in its development.
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There is no publicly available information to suggest that BPR1J-340 has entered clinical trials.

Mechanism of Action
BPR1J-340 exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-

type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML.[1] The

inhibition of FLT3 phosphorylation blocks downstream signaling pathways crucial for the

proliferation and survival of AML cells. Specifically, BPR1J-340 has been shown to inhibit the

phosphorylation of STAT5, a key downstream effector of FLT3 signaling.[1][2] This disruption of

the FLT3-STAT5 signaling axis ultimately leads to the induction of apoptosis in FLT3-ITD

positive AML cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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